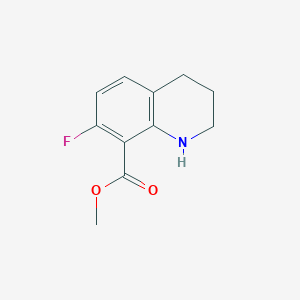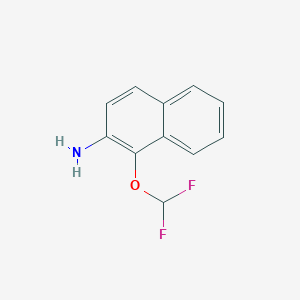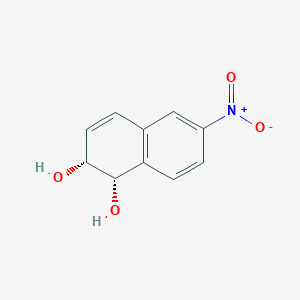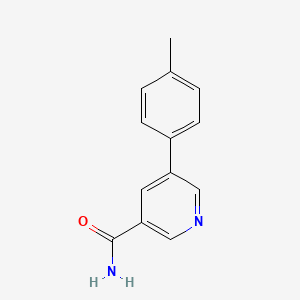
5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: is a monocarboxylic acid derived from 1,2,3,4-tetrahydronaphthalene. This compound is characterized by the presence of two methyl groups at positions 5 and 8, and a carboxylic acid group at position 2 on the tetrahydronaphthalene ring. It is a part of the tetralin family, which are hydrogenated derivatives of naphthalene .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method involves the reduction of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene using sodium borohydride (NaBH4) in methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction processes with optimized conditions for yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce functional groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like methanol or ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 5,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione.
Reduction: Further hydrogenated derivatives of the parent compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In industrial applications, it can be used in the synthesis of polymers, dyes, and other chemical products.
作用機序
The exact mechanism of action for 5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is not well-documented. like other carboxylic acids, it can act as a proton donor in various chemical reactions. Its molecular targets and pathways would depend on the specific context of its use, such as in catalysis or as a building block in synthesis.
類似化合物との比較
5,6,7,8-Tetrahydro-2-naphthoic acid: Similar structure but lacks the methyl groups at positions 5 and 8.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the carboxylic acid group.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
5,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-8-3-4-9(2)12-7-10(13(14)15)5-6-11(8)12/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
ZVCXULMNPWTZIC-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C2=C1C=CC(=C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)











